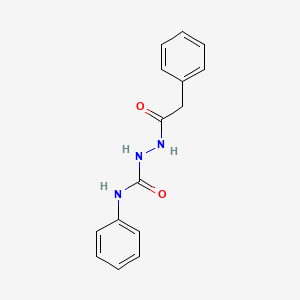![molecular formula C20H33NO5 B5086099 N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as DMAA (1,3-dimethylamylamine), is a synthetic compound that has been used in various dietary supplements and pre-workout supplements. DMAA has been the subject of scientific research due to its potential use as a performance-enhancing drug and its potential health risks.
Mechanism of Action
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate works by stimulating the release of norepinephrine, a neurotransmitter that increases heart rate, blood pressure, and respiratory rate. This leads to increased energy, focus, and alertness, which can improve athletic performance.
Biochemical and Physiological Effects
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been shown to have a variety of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiratory rate, as well as increased levels of certain hormones and neurotransmitters. N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been shown to increase fat oxidation and decrease appetite.
Advantages and Limitations for Lab Experiments
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in lab experiments to study its effects on the body and its potential use as a performance-enhancing drug. However, the use of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments is limited by its potential health risks and the need for careful monitoring of its effects on the body.
Future Directions
Future research on N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate should focus on its potential use as a performance-enhancing drug and its effects on the body. This research should include studies on the long-term health effects of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate use, as well as studies on its potential use in treating certain medical conditions. Additionally, research should focus on developing safer and more effective alternatives to N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate for use in dietary supplements and pre-workout supplements.
Synthesis Methods
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can be synthesized through several methods, including the reaction of 2,6-diisopropylaniline with chloroacetaldehyde followed by reaction with methylamine, or through the reaction of 2,6-diisopropylaniline with methylamine and formaldehyde. These methods result in the formation of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate in its oxalate salt form.
Scientific Research Applications
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been studied for its potential use as a performance-enhancing drug and its effects on the body. Studies have shown that N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can increase heart rate, blood pressure, and respiratory rate, leading to improved athletic performance. However, N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been linked to adverse health effects, including heart attacks, strokes, and even death.
properties
IUPAC Name |
N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-13(2)15-9-8-10-16(14(3)4)17(15)20-12-11-19-18(5,6)7;3-1(4)2(5)6/h8-10,13-14,19H,11-12H2,1-7H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFAPQGIKJUKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5086016.png)
![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5086041.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5086049.png)

![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5086079.png)



![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)
